1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 3-chloro-2-methylbenzenesulfonyl chloride, can be prepared by reacting 3-chloro-2-methylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonyl piperidine intermediate.
Click chemistry:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or the triazole ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The triazole ring and sulfonyl group are often key to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperazine
- 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)morpholine
Uniqueness
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the triazole ring, in particular, is known to enhance the compound’s stability and binding properties.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-11-13(15)3-2-4-14(11)22(20,21)18-9-5-12(6-10-18)19-16-7-8-17-19/h2-4,7-8,12H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNGZIBHPJNCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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